Cas no 1448030-77-0 (methyl 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonyl}acetate)

Methyl 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonyl}acetate is a synthetic organic compound featuring a benzothiophene core functionalized with a fluoro substituent and a piperidine-derived sulfonylacetate moiety. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly for applications requiring selective bioactivity. The 5-fluoro substitution enhances metabolic stability, while the sulfonylacetate group offers versatility for further derivatization. The piperidine ring contributes to conformational rigidity, which may improve binding affinity in target interactions. The ester functionality allows for straightforward hydrolysis or transesterification, facilitating downstream modifications. This compound is suited for research in medicinal chemistry, where its balanced lipophilicity and structural complexity could support the development of novel bioactive molecules.
methyl 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonyl}acetate structure
1448030-77-0 structure
Product Name:methyl 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonyl}acetate
CAS No:1448030-77-0
MF:C17H18FNO5S2
MW:399.456925868988
CID:5763356
PubChem ID:71809165
Update Time:2025-10-31

methyl 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonyl}acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonyl}acetate
    • VU0549240-1
    • 1448030-77-0
    • methyl 2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetate
    • methyl 2-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonylacetate
    • AKOS024564310
    • F6441-8139
    • Inchi: 1S/C17H18FNO5S2/c1-24-16(20)10-26(22,23)13-4-6-19(7-5-13)17(21)15-9-11-8-12(18)2-3-14(11)25-15/h2-3,8-9,13H,4-7,10H2,1H3
    • InChI Key: DJNDHKYJCLSYAX-UHFFFAOYSA-N
    • SMILES: S(CC(=O)OC)(C1CCN(C(C2=CC3C=C(C=CC=3S2)F)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 399.06104318g/mol
  • Monoisotopic Mass: 399.06104318g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 642
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 117Ų

methyl 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonyl}acetate Pricemore >>

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Additional information on methyl 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonyl}acetate

Methyl 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonyl}acetate (CAS No. 1448030-77-0): A Comprehensive Overview

Methyl 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonyl}acetate, identified by its CAS number 1448030-77-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The intricate structure of this compound, featuring a sulfonyl group linked to a piperidine ring which is further connected to a benzothiophene moiety, positions it as a potential candidate for the development of novel therapeutic agents.

The benzothiophene core is a key structural feature that contributes to the unique chemical and pharmacological properties of Methyl 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonyl}acetate. Benzothiophenes are well-known for their presence in various bioactive natural products and have been extensively explored for their potential applications in drug discovery. The fluorine substituent at the 5-position of the benzothiophene ring enhances the metabolic stability and binding affinity of the molecule, which is a critical factor in the design of effective pharmaceuticals.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various enzymes and receptors involved in critical biological pathways. The sulfonyl group in Methyl 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonyl}acetate plays a pivotal role in modulating the interactions with biological targets. Sulfonyl compounds are known for their ability to act as potent inhibitors due to their strong binding capabilities and favorable pharmacokinetic properties.

The piperidine ring is another essential component of this compound, contributing to its overall solubility and bioavailability. Piperidine derivatives have been widely used in drug design due to their favorable pharmacological profiles. They often exhibit good oral bioavailability, low toxicity, and effective target engagement, making them suitable for further development into therapeutic agents.

Recent studies have highlighted the potential of Methyl 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonyl}acetate as a lead compound for the development of drugs targeting neurological disorders. The combination of the benzothiophene, fluorine-substituted aromatic ring, and piperidine scaffold suggests that this compound may interact with multiple targets involved in neurodegenerative diseases. Preliminary computational studies have indicated that this molecule could bind effectively to enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in conditions like Alzheimer's disease.

The synthesis of Methyl 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonyl}acetate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key steps include the formation of the benzothiophene core through cyclization reactions, followed by functionalization with the sulfonyl group and piperidine moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of this molecule efficiently.

The pharmacological evaluation of Methyl 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonyl}acetate has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit the activity of various enzymes relevant to neurological disorders, suggesting its potential as a therapeutic agent. Additionally, animal models have shown that this compound can cross the blood-brain barrier, which is crucial for drugs targeting central nervous system disorders.

The safety profile of Methyl 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonyl}acetate is still under investigation, but initial toxicology studies have shown that it exhibits low toxicity at tested doses. This makes it an attractive candidate for further development into a drug candidate. However, comprehensive toxicological assessments are necessary to fully understand its safety profile before moving into clinical trials.

The future directions for research on Methyl 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonyl}acetate include optimizing its chemical structure for improved pharmacological activity and pharmacokinetic properties. Additionally, exploring its potential applications in other therapeutic areas beyond neurological disorders could open up new avenues for its use. Collaborative efforts between synthetic chemists, medicinal chemists, and biologists are essential to fully realize the potential of this compound as a novel therapeutic agent.

In conclusion, Methyl 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonyl}acetate (CAS No. 1448030-77) is a structurally complex and biologically active compound with significant potential in pharmaceutical applications. Its unique combination of chemical features positions it as a promising lead compound for further drug development. With ongoing research aimed at optimizing its properties and exploring new therapeutic applications, this compound holds promise for contributing to advancements in medicine.

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